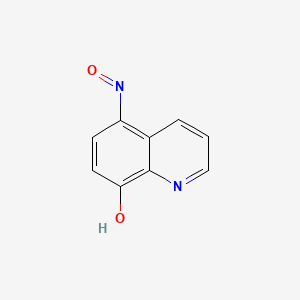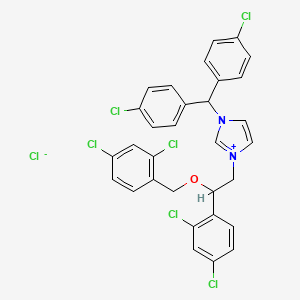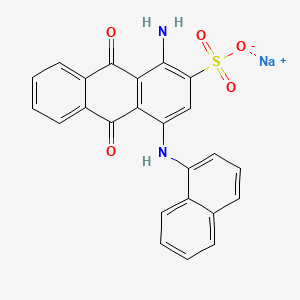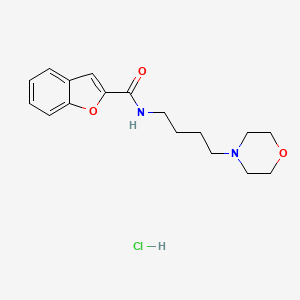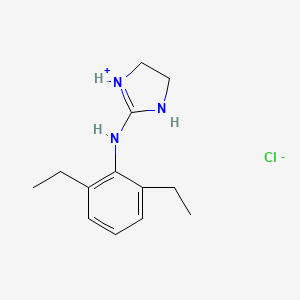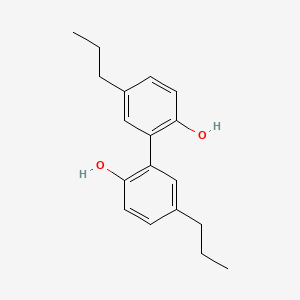
四氢木兰醇
描述
四氢玉兰醇是一种从玉兰(Magnolia officinalis)树皮中提取的生物活性化合物,来源于玉兰醇。 该化合物以其激活大麻素受体(尤其是 CB2 受体)的能力而闻名,并在多种治疗应用中显示出潜力 .
科学研究应用
四氢玉兰醇具有广泛的科学研究应用:
化学: 用作合成其他生物活性化合物的先驱。
生物学: 研究其对大麻素受体的作用及其作为治疗剂的潜力。
医药: 研究其抗炎、抗氧化和抗癌特性。
工业: 用于开发药物和保健品
作用机制
四氢玉兰醇主要通过激活大麻素受体(尤其是 CB2 受体)发挥作用。它作为这些受体的激动剂,导致各种下游效应,例如抑制 cAMP 积累和调节神经递质释放。 此外,四氢玉兰醇作为 GPR55 受体的拮抗剂,进一步促进了其生物活性 .
类似化合物:
玉兰醇: 四氢玉兰醇的母体化合物。它也激活大麻素受体,但效力较低。
厚朴酚: 玉兰(Magnolia officinalis)中发现的另一种生物活性化合物,以其抗炎和抗焦虑特性而闻名。
2-(2-羟基-5-丙基苯基)-4-戊基苯酚: 一种对 CB2 受体具有高度选择性的合成类似物
独特性: 与其母体化合物玉兰醇和其他类似化合物相比,四氢玉兰醇对 CB2 受体的选择性和效力很高,这是其独特之处。 这种选择性使其成为靶向 CB2 受体的治疗应用的有希望的候选者 .
生化分析
Biochemical Properties
Tetrahydromagnolol has been found to activate cannabinoid (CB) receptors . It interacts with these receptors, exerting its effects through this interaction . The formation of Tetrahydromagnolol increases after repeated administration, indicating that its formation is related to the induction of metabolic enzymes in animal tissues and/or intestinal bacteria .
Cellular Effects
Tetrahydromagnolol, as a metabolite of Magnolol, may share some of its cellular effects. Magnolol has been found to induce cell death in a dose- and time-dependent manner
Molecular Mechanism
Tetrahydromagnolol has been found to activate cannabinoid (CB) receptors . This activation could lead to various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Tetrahydromagnolol is a metabolite of Magnolol , suggesting that it’s involved in the metabolic pathways of this compound
准备方法
合成路线和反应条件: 四氢玉兰醇的合成通常涉及玉兰醇的氢化反应。该过程从联苯-2,2'-二醇的溴化反应开始,得到 5,5'-二溴联苯-2,2'-二醇。然后对该中间体进行 O-保护,然后与烯丙基溴反应,得到玉兰醇的保护形式。 最后,进行脱保护和氢化步骤以生产四氢玉兰醇 .
工业生产方法: 四氢玉兰醇的工业生产遵循类似的合成路线,但经过优化以提高产量和成本效益。 采用高压氢化和先进的纯化技术确保生产适合多种应用的高纯度四氢玉兰醇 .
化学反应分析
反应类型: 四氢玉兰醇经历多种类型的化学反应,包括:
氧化: 该反应可以使用高锰酸钾等氧化剂进行。
还原: 氢化是合成四氢玉兰醇中常用的还原反应。
常用试剂和条件:
氧化: 碱性介质中的高锰酸钾。
还原: 钯催化剂存在下的氢气。
取代: 烯丙基溴用于烷基化反应
相似化合物的比较
Magnolol: The parent compound from which tetrahydromagnolol is derived. It also activates cannabinoid receptors but with lower potency.
Honokiol: Another bioactive compound found in Magnolia officinalis, known for its anti-inflammatory and anxiolytic properties.
2-(2-Hydroxy-5-propylphenyl)-4-pentylphenol: A synthetic analog with high selectivity for CB2 receptors
Uniqueness: Tetrahydromagnolol is unique due to its high selectivity and potency for CB2 receptors compared to its parent compound magnolol and other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting CB2 receptors .
属性
IUPAC Name |
2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAQUBKYAKSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415784 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-85-8 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


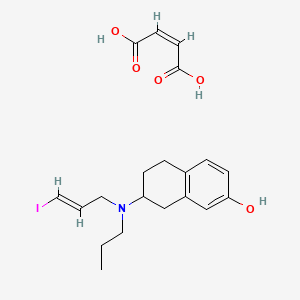

![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
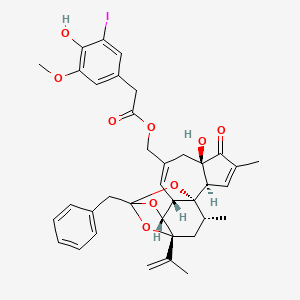
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
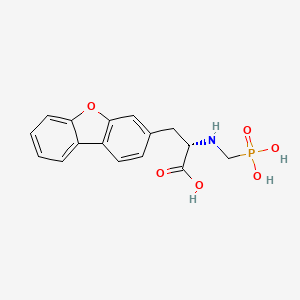
![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)
